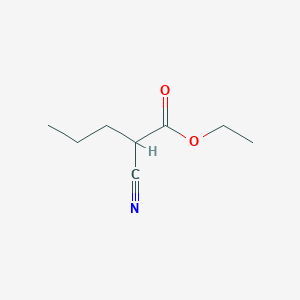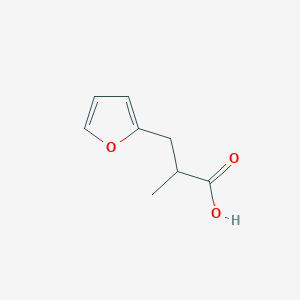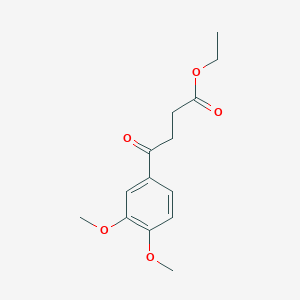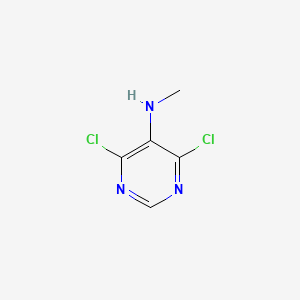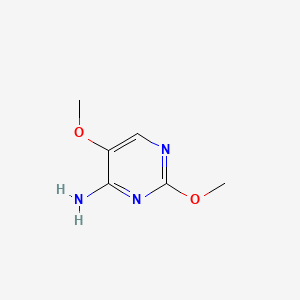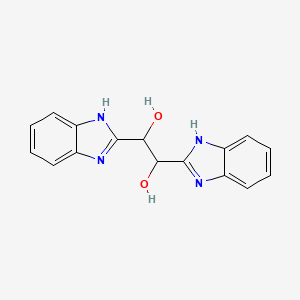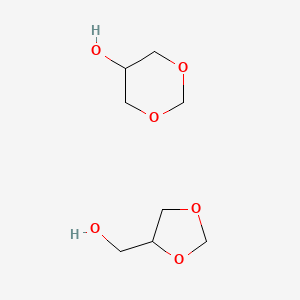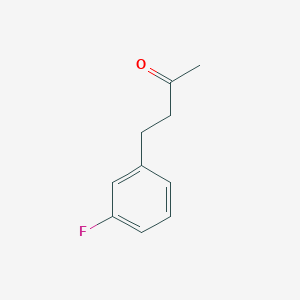
4-(3-Fluorophenyl)butan-2-one
説明
The compound "4-(3-Fluorophenyl)butan-2-one" is a fluorinated ketone, which is a class of compounds that have garnered significant interest in various fields such as drug discovery due to the unique properties imparted by the fluorine atom when incorporated into molecules . The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of these compounds, making them valuable in the development of new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated compounds can be complex, requiring specific reagents and conditions to incorporate the fluorine atom into the molecular structure. For instance, the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups was achieved through the ozonolysis of copolymers containing 4-fluorophenyl butadiene units . Another example is the use of a novel fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which has been shown to have high thermal stability and resistance to aqueous hydrolysis, making it an excellent candidate for introducing fluorine atoms into various substrates .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial in determining their properties and reactivity. For example, the optimized molecular structure and vibrational frequencies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated to understand the stability and charge transfer within the molecule . Similarly, the synthesis of fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyls allowed for the correlation between molecular structure and mesomorphic properties, which is essential for the development of materials with specific characteristics .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often with high selectivity and yield. The fluorinating agent Fluolead, 1k, was found to be capable of converting non-enolizable carbonyls to CF2 groups and carboxylic groups to CF3 groups in high yields . Additionally, the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds involved a condensation reaction of 4-fluorophenyl ketones with substituted benzaldehydes, demonstrating the versatility of fluorinated ketones in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. The study of but-3-enyl-based fluorinated biphenyl liquid crystals revealed that these compounds exhibited a broad nematic mesophase with low melting points and high clearing points, indicating their potential use in liquid crystal display mixtures . The dielectric study of fluorinated biphenyls and their mixtures also provided insights into the trade-offs between dielectric anisotropy and clearing points, which are important considerations in material science .
科学的研究の応用
Anticancer Activity : A study by Asong et al. (2019) focused on sigma ligands, including derivatives of 4-(3-Fluorophenyl)butan-2-one, revealing their potential in inhibiting several cancer cell lines, particularly the Panc-1 cell line. This research indicates the potential utility of these compounds in cancer treatment due to their selective toxicity towards cancer cells compared to normal cells (Asong et al., 2019).
- how fluorine substitution in compounds like 4-(3-Fluorophenyl)butan-2-one affects chiral recognition. This study revealed the significance of specific intermolecular interactions, such as CH···π, OH···π, and CH···F, in chiral discrimination processes, highlighting the role of fluorine in influencing these interactions in molecular complexes (Ciavardini et al., 2013).
Synthesis of Telechelic Oligomers : Dix et al. (1993) reported the synthesis of telechelic oligomers with fluorophenyl ketone end groups through the ozonolysis of copolymers containing 4-fluorophenyl butadiene units. This study contributes to the field of polymer chemistry by demonstrating a method to create oligomers with specific end groups, which could have various industrial and research applications (Dix et al., 1993).
Skin Whitening Properties : Wu et al. (2015) investigated compounds derived from 4-(Phenylsulfanyl)butan-2-One, which showed significant skin whitening properties. The compound was found to inhibit melanin production and tyrosinase activity, suggesting its potential use in medical cosmetology for skin whitening applications (Wu et al., 2015).
- 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone. This process highlights the catalyst's efficacy in facilitating a cascade reaction with hydrogen auto transfer, thereby underscoring its potential in chemical synthesis and industrial applications (Morad et al., 2017).
Refractive Index Studies : Chavan and Gop (2016) conducted a study on 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, analyzing its refractive indices in different solvent mixtures. This research is significant for understanding the optical properties of such compounds, which can have implications in fields like materials science and photonics (Chavan & Gop, 2016).
Anti-Inflammatory Properties : Goudie et al. (1978) explored the anti-inflammatory properties of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one. Their findings suggest potential therapeutic applications for these compounds in treating inflammatory conditions (Goudie et al., 1978).
Trifluoromethylation in Organic Synthesis : Sato et al. (2006) demonstrated the trifluoromethylation at the α-position of α,β-unsaturated ketones, specifically 4-Phenyl-3-(trifluoromethyl)butan-2-one. This study is relevant for advancing the methodologies in organic synthesis, particularly in introducing fluorine-containing groups into organic molecules (Sato et al., 2006).
特性
IUPAC Name |
4-(3-fluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPPMHOPRAECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291979 | |
| Record name | 4-(3-fluorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)butan-2-one | |
CAS RN |
3506-77-2 | |
| Record name | 3506-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-fluorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-fluorophenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



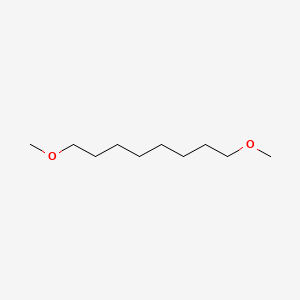
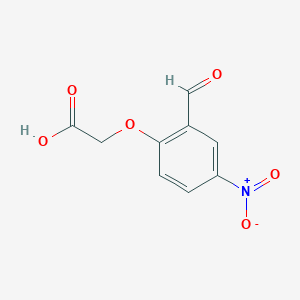
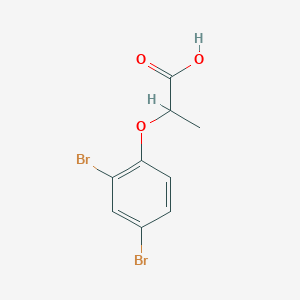
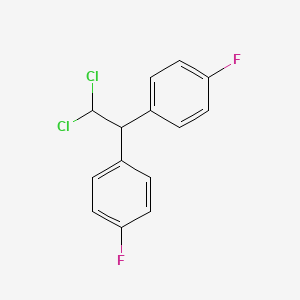
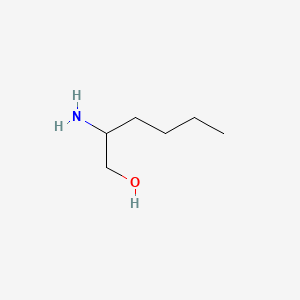
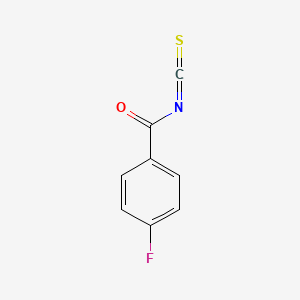
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
